REACTION_CXSMILES
|
[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.O.[OH-].[Na+].[CH:11](=O)[CH:12]([CH3:14])[CH3:13]>[Cl-].[Na+].O>[CH:11](=[C:2]1[CH2:3][CH2:4][CH2:5][CH2:6][C:1]1=[O:7])[CH:12]([CH3:14])[CH3:13] |f:2.3,5.6.7|
|
Name
|
|
Quantity
|
3400 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1400 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)=O
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Type
|
CUSTOM
|
Details
|
The reaction mass is stirred for a period of one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 8 liter reaction vessel
|
Type
|
TEMPERATURE
|
Details
|
Over a period of one hour while maintaining the reaction mass at 50°-75° C.
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated from the aqueous phase
|
Type
|
WASH
|
Details
|
the organic phase is washed with two volumes of brine
|
Type
|
ADDITION
|
Details
|
500 ml Toluene is added to the organic phase
|
Type
|
CUSTOM
|
Details
|
the water is azeotroped from the reaction mass
|
Type
|
DISTILLATION
|
Details
|
The reaction mass is then distilled
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)=C1C(CCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1180 g | |
YIELD: CALCULATEDPERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |